3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane
Overview
Description
3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane: is an organobromine compound with the molecular formula C4H5Br2F3 . This compound is characterized by the presence of two bromine atoms and three fluorine atoms attached to a propane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane typically involves the bromination of 2-(bromomethyl)-1,1,1-trifluoropropane. This can be achieved using bromine (Br2) in the presence of a suitable catalyst or under UV light to facilitate the bromination reaction. The reaction conditions often include maintaining a controlled temperature and using an inert solvent to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can also participate in elimination reactions to form alkenes or alkynes, depending on the reaction conditions and the presence of a suitable base.
Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation or reduction reactions under specific conditions to form various products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) can be used in substitution reactions. Conditions typically involve moderate temperatures and polar solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in elimination reactions. Elevated temperatures and non-polar solvents are often employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include alcohols, amines, or thiols depending on the nucleophile used.
Elimination Reactions: Alkenes or alkynes are formed as major products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and in the development of new synthetic methodologies.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the development of new drugs and bioactive compounds.
Medicine: In medicinal chemistry, this compound is used to synthesize potential therapeutic agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other industrial products to enhance their properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane involves its reactivity towards nucleophiles and bases. The presence of bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- 3-Bromo-2-(bromomethyl)propionic acid
- 3-Chloro-2-(chloromethyl)-1,1,1-trifluoropropane
- 2,3-Dibromopropionic acid
- 3,3’-Dichloropivalic acid
Comparison: 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes.
Biological Activity
3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane is a fluorinated organic compound that has garnered interest for its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.
This compound is characterized by the presence of bromine and trifluoromethyl groups, which enhance its reactivity. These features make it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Reactivity with Nucleophiles : The compound exhibits strong electrophilic characteristics, allowing it to react with various nucleophiles. This reactivity is crucial in biochemical pathways where it may modify biomolecules such as proteins and nucleic acids.
- Enzyme Interaction : Studies indicate that this compound can inhibit or activate specific enzymes involved in metabolic pathways. For instance, it has been shown to affect enzymes that regulate cellular metabolism, leading to altered metabolic fluxes.
- Cellular Effects : The compound influences cell signaling pathways and gene expression. Research has demonstrated that it can modulate the expression of genes associated with cellular stress responses and metabolic regulation.
Biochemical Pathways
This compound participates in various biochemical pathways:
- Metabolic Pathways : It affects pathways related to energy metabolism and biosynthesis. The compound's interaction with key metabolic enzymes can lead to changes in the production of metabolites essential for cellular function.
- Signal Transduction : The compound may interfere with signal transduction pathways by modifying signaling molecules or receptors, thereby influencing cellular responses to external stimuli.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cancer Research : In a study examining its potential as an anticancer agent, researchers found that the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through the activation of specific caspases .
- Toxicology Assessments : Toxicological studies have indicated that exposure to this compound can lead to oxidative stress in cells. This effect is mediated by the generation of reactive oxygen species (ROS), which can damage cellular components and lead to cell death .
Data Table: Summary of Biological Activities
Activity Type | Details |
---|---|
Enzyme Inhibition | Alters activity of metabolic enzymes involved in energy production |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Oxidative Stress | Generates reactive oxygen species leading to cellular damage |
Gene Expression | Modulates expression of genes related to metabolism and stress response |
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)-1,1,1-trifluoropropane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2F3/c5-1-3(2-6)4(7,8)9/h3H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRARAEMEIJMJJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679332 | |
Record name | 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263377-32-7 | |
Record name | 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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